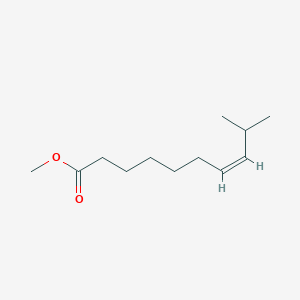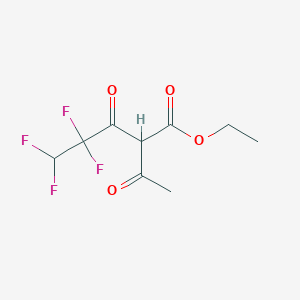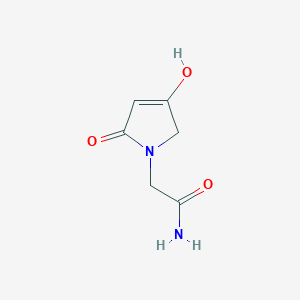
5-Ethyl-2,4-dimethoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2,4-dimethoxypyrimidine is a heterocyclic organic compound with the molecular formula C8H12N2O2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dimethoxypyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl cyanoacetate with dimethyl sulfate in the presence of a base, followed by cyclization with formamide. The reaction conditions often require heating and the use of solvents such as methanol or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-2,4-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various 5-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2,4-dimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2,4-dimethoxypyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and DNA/RNA polymerases.
Comparación Con Compuestos Similares
2,4-Dimethoxypyrimidine: Lacks the ethyl group at the 5-position, which can affect its reactivity and applications.
5-Methyl-2,4-dimethoxypyrimidine: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
5-Phenyl-2,4-dimethoxypyrimidine:
Uniqueness: 5-Ethyl-2,4-dimethoxypyrimidine is unique due to the presence of the ethyl group at the 5-position, which can influence its reactivity and interactions with biological targets. This structural feature can make it more suitable for specific applications compared to its analogs.
Propiedades
IUPAC Name |
5-ethyl-2,4-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVHIIQYRBDAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556389 |
Source


|
| Record name | 5-Ethyl-2,4-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120268-53-3 |
Source


|
| Record name | 5-Ethyl-2,4-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90556389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one](/img/structure/B14301717.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)


![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)




![(Naphthalene-2,6-diyl)bis[(4-phenoxyphenyl)methanone]](/img/structure/B14301776.png)
